Linseed oil
Description
Botanical Origin and Taxonomic Classification
This compound originates from the seeds of Linum usitatissimum, a flowering plant species that occupies a distinctive position within the botanical classification system. The taxonomic hierarchy places this species within the family Linaceae, which comprises approximately fourteen genera and nearly 230 species worldwide. Within this family structure, the genus Linum encompasses nearly two-thirds of all species, establishing it as the predominant genus within the Linaceae family.
The complete taxonomic classification of the this compound source plant follows a systematic hierarchy that begins with the kingdom Plantae and progresses through increasingly specific categories. The plant belongs to the phylum Tracheophyta, indicating its status as a vascular plant, and is classified within the class Magnoliopsida, which encompasses dicotyledonous flowering plants. Further classification places it in the order Malpighiales, a diverse group of flowering plants that includes various economically important species.
Linum usitatissimum exhibits characteristics typical of annual herbaceous plants, with the species demonstrating remarkable adaptability across temperate and subtropical regions. The plant achieves heights of up to 47 inches, displaying thin leaves and stems that support distinctive five-petaled flowers ranging in color from blue to purple. The scientific nomenclature for this species was formally established by Carl Linnaeus in his seminal work Species Plantarum in 1753, providing the foundational taxonomic framework that continues to guide botanical classification today.
The taxonomic diversity within Linum usitatissimum includes several recognized varieties, with Plants of the World Online documenting two primary botanical varieties: Linum usitatissimum variety usitatissimum and Linum usitatissimum variety stenophyllum. This taxonomic variation reflects the extensive cultivation and selective breeding that has occurred throughout the species' domestication history, resulting in distinct morphological and biochemical characteristics among different cultivated forms.
The domestication history of Linum usitatissimum reveals a complex evolutionary relationship with its wild progenitor, Linum bienne, commonly known as pale flax. Genetic studies have confirmed that cultivated flax was domesticated from this wild ancestor, with the domestication process occurring approximately 10,000 years before present in the Near Eastern Fertile Crescent. This domestication event represents one of the earliest examples of crop development in human agricultural history, highlighting the fundamental importance of this species in the development of human civilization.
Historical Applications in Art and Industry
The historical significance of this compound in artistic and industrial applications spans thousands of years, establishing it as one of the most versatile and enduring compounds in human technological development. Archaeological evidence demonstrates that this compound applications reach back to the earliest periods of recorded history, with flax seeds and woven cloth being discovered in Egyptian tombs, indicating the sophisticated understanding and utilization of this plant by ancient civilizations.
The earliest documented use of oil-based painting techniques utilizing this compound can be traced to Buddhist murals created around 650 AD in Bamiyan, Afghanistan. These remarkable artworks, discovered in rooms and tunnels carved from rock behind the famous Bamiyan Buddhas, display a wide range of pigments and ingredients, including the use of a final varnish layer. The sophisticated application technique and refined level of the paint media used in these murals suggest that oil paints incorporating this compound had been utilized in Asian artistic traditions for considerable time before the 7th century.
The introduction of this compound-based painting techniques to European artistic traditions occurred significantly later, with the technique remaining unknown in Europe for approximately 900 years following its established use in Asia. A treatise written around 1125 by the monk Theophilus Presbyter provides some of the earliest European instructions for oil-based painting in his work "De diversis artibus," indicating the gradual adoption of these techniques in European artistic practices. During this early European period, this compound was primarily employed for painting sculptures, carvings, and wood fittings, particularly for outdoor applications where durability was essential.
The technological advancement represented by this compound introduction into European painting was substantial, as surfaces exposed to weather conditions or items such as shields demonstrated superior durability when painted with oil-based media compared to traditional tempera paints. This durability advantage led to the widespread adoption of this compound as a painting medium, culminating in its recognition as a significant advance in oil painting technology.
Industrial applications of this compound developed alongside its artistic uses, with the compound serving multiple functions in traditional manufacturing processes. The oil's unique polymer-forming properties made it particularly valuable as an impregnator, drying oil finish, and varnish in wood finishing applications. Additionally, this compound served as a pigment binder in oil paints, a plasticizer and hardener in putty, and played a crucial role in linoleum manufacture.
Historical records from biblical times reference the extensive use of flax and its derivatives, with the "fine linen" mentioned in biblical texts being definitively identified as products spun from flax. The plant's significance extended beyond textile production, with this compound being utilized for various practical applications including lamp wicks, as referenced in Isaiah 42:3. The expression "the flax was bolled" mentioned in Exodus 9:31 refers to the plant reaching maturity, indicating the sophisticated agricultural knowledge required for optimal flax cultivation and processing.
The development of this compound processing techniques in Belgium represents a particularly significant chapter in industrial history, with the Belgian this compound industry emerging in close relationship with the traditional linen textile industry. The seeds were systematically crushed to produce this compound for the coatings industry, printing inks, and linoleum production, while the remaining linseed cake served as valuable cattle feed. This integrated approach to flax utilization demonstrates the comprehensive understanding of the plant's multiple beneficial properties.
Contemporary Significance in Academic Research
Contemporary academic research has established this compound as a compound of exceptional scientific interest, with investigations spanning multiple disciplines including chemistry, materials science, polymer research, and agricultural biotechnology. The chemical composition of this compound has been extensively characterized through advanced analytical techniques, revealing its distinctive properties that differentiate it from other vegetable oils.
This compound is chemically classified as a triglyceride, sharing this fundamental structure with other fats and oils. However, its distinction lies in the unusually large concentration of alpha-linolenic acid, which undergoes oxidation when exposed to air. Detailed analysis of the fatty acid composition reveals that a typical this compound contains triply unsaturated alpha-linolenic acid in concentrations ranging from 51.9 to 55.2 percent. Additional components include saturated acids such as palmitic acid at approximately 7 percent and stearic acid at 3.4 to 4.6 percent. The monounsaturated oleic acid comprises 18.5 to 22.6 percent, while the doubly unsaturated linoleic acid accounts for 14.2 to 17 percent of the total fatty acid content.
Recent comparative analysis studies have provided detailed insights into the physicochemical properties and fatty acid variations among different linseed accessions. Research examining Indian linseed accessions has revealed significant variations in fatty acid composition, oil content, and physicochemical properties. The highest content of alpha-linolenic acid was documented in specific accessions, with BHU-A containing 53.39 percent and BHU-B containing 53.14 percent, while the lowest concentration was found in accession IC 564631 at 38.07 percent.
The physicochemical characteristics of this compound demonstrate considerable variation across different accessions, with iodine values ranging from 173.39 to 178.83 grams of iodine per 100 grams of oil. Additional parameters include acid values of 2.10 to 3.04 milligrams of potassium hydroxide per gram, saponification values of 192.16 to 193.49 milligrams of potassium hydroxide per gram, and peroxide values of 1.52 to 2.12 milliequivalents per kilogram. The refractive index measurements range from 1.471 to 1.472 at 40 degrees Celsius, with viscosity measurements spanning 23.37 to 27.95 centistokes at 40 degrees Celsius.
Contemporary polymer research has extensively investigated this compound-based polymers through advanced spectroscopic techniques. Studies utilizing proton nuclear magnetic resonance and Fourier-transform infrared spectroscopic analysis have quantitatively characterized polymers derived from both cationic and thermal polymerization processes. These investigations have revealed that the solubility of cationic samples ranges from 22 to 37 percent, while thermal samples demonstrate solubility ranging from 4.23 to 53 percent.
The grafted this compound content calculations from nuclear magnetic resonance results demonstrate ranges of 22.9 to 43.0 percent for cationic samples and 0 to 10 percent for thermal samples. Corresponding measurements using Fourier-transform infrared techniques yielded grafted this compound contents of 18.2 to 45.4 percent for cationic samples and 0 to 10.7 percent for thermal samples. The consistency between these two analytical methods validates the reliability of both spectroscopic approaches for polymer characterization.
Genetic and genomic research has provided unprecedented insights into the domestication processes affecting this compound composition and properties. Large-scale genotyping-by-sequencing studies have examined 93 Linum samples representing four flax domestication groups and their wild progenitor, identifying 16,998 single nucleotide polymorphisms distributed across 15 flax chromosomes. Diversity analysis has revealed that pale flax maintains the largest nucleotide diversity, followed sequentially by indehiscent, winter, oilseed, and fiber cultivated flax varieties.
Demographic inference studies have identified clear genetic signals of multiple mixture events primarily associated with oilseed flax varieties. Phylogenetic analysis has demonstrated that oilseed, fiber, and winter flax form two distinct phylogenetic subclades, with one subclade containing abundant winter flax along with some oilseed and fiber flax primarily originating in the Near East and nearby regions. The second subclade predominantly contains oilseed and fiber flax originating from Europe and other global regions.
Population-based resequencing studies examining 24 genomic regions have revealed that cultivated flax demonstrates a 27 percent reduction in nucleotide diversity compared to pale flax. These genetic investigations have provided evidence for early domestication events specifically targeting winter hardiness characteristics, with recombination occurring frequently at sampled genomic regions despite relatively weak selection and bottleneck signals.
Contemporary research has established comprehensive data tables documenting the physicochemical properties variations across different this compound sources:
| Property | Range | Units |
|---|---|---|
| Alpha-linolenic acid content | 38.07-53.39 | Percent |
| Iodine value | 173.39-178.83 | g Iodine/100g |
| Acid value | 2.10-3.04 | mg KOH/g |
| Saponification value | 192.16-193.49 | mg KOH/g |
| Peroxide value | 1.52-2.12 | meq/Kg |
| Refractive index | 1.471-1.472 | RI at 40°C |
| Viscosity | 23.37-27.95 | cSt at 40°C |
The academic significance of this compound research extends beyond its chemical characterization to encompass its role in understanding plant domestication processes, polymer chemistry advancement, and sustainable materials development. Research findings continue to demonstrate that this compound represents a valuable source of alpha-linolenic acid with potential applications in food and pharmaceutical industries. The comparative characterization analysis of different linseed accessions provides essential breeding resources and quality selection criteria for future agricultural development.
Properties
CAS No. |
8001-26-1 |
|---|---|
Molecular Formula |
UVCB |
Origin of Product |
United States |
Preparation Methods
Organic Solvent Extraction (Soxhlet Method)
The Soxhlet method, using n-hexane as a solvent, remains a standard for high-yield extraction. In a 14-hour process at 60–80°C, this method achieves a 36.12% yield by repeatedly washing ground linseed with hot solvent. While efficient, the prolonged exposure to elevated temperatures risks degrading heat-sensitive polyunsaturated fatty acids (PUFAs), such as α-linolenic acid (ω-3). Comparative studies show Soxhlet extraction outperforms subcritical propane in yield (36.12% vs. 28.39%) but requires post-processing to remove residual solvents.
Subcritical Propane Extraction
Subcritical propane extraction operates at milder temperatures (40°C) and pressures (10⁷ Pa), achieving a 28.39% yield in 1.5 hours. This method preserves ω-3, ω-6, and ω-9 fatty acids while minimizing thermal degradation. A first-order model for yield under varying conditions is expressed as:
where is temperature (°C) and is pressure (Pa). Economic analyses estimate production costs at 124.58 US$/L, making it viable for high-value applications requiring premium oil quality.
Pressurized Ethanol Extraction
Pressurized ethanol extraction, though less efficient (8.05% yield at 40°C and 10⁷ Pa), offers an alternative for solvent-sensitive applications. However, its low yield and need for post-extraction ethanol removal limit scalability.
Table 1: Comparative Yields of this compound Extraction Methods
| Method | Temperature (°C) | Pressure (Pa) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Soxhlet (n-hexane) | 60–80 | Ambient | 36.12 | High yield |
| Subcritical Propane | 40 | 10⁷ | 28.39 | Preserves PUFAs, mild conditions |
| Pressurized Ethanol | 40 | 10⁷ | 8.05 | Solvent biocompatibility |
Refinement Processes of this compound
Post-extraction refinement removes impurities, gums, and free fatty acids, altering the oil’s viscosity and clarity.
Traditional Salt and Sand Refinement
Historically, artists refined this compound using salt and sand to adsorb mucilaginous gums. Cold-pressed oil was mixed with equal parts water, salt, and sand, agitated, and left to settle. The clarified oil was decanted and sun-bleached to reduce yellowing. This method, while labor-intensive, produces oil with superior brushability and film stability compared to industrial alternatives.
Industrial Degumming and Neutralization
Modern refineries employ acid washing (e.g., phosphoric acid) at 80°C under vacuum to hydrolyze phospholipids, followed by alkali neutralization (sodium hydroxide) to remove free fatty acids. Bentonite clay bleaching and diatomaceous earth filtration further purify the oil, resulting in a pale, low-viscosity product criticized by artists for lacking "life" and tactile richness.
Table 2: Impact of Refinement on this compound Properties
| Refinement Method | Acid Value (mg KOH/g) | Color (Lovibond) | Viscosity (mPa·s) |
|---|---|---|---|
| Traditional Salt/Sand | 1.2–1.5 | 2.5Y/2.0R | 45–50 |
| Industrial Degumming | 0.3–0.5 | 0.8Y/0.5R | 30–35 |
Post-Extraction Processing Techniques
Processing modifies this compound’s drying characteristics and mechanical properties, critical for artistic and industrial use.
Heat-Bodying and Oxidation
Heating this compound to 150–300°C induces polymerization via autoxidation, increasing viscosity and accelerating drying. Prolonged heating forms oligomers through radical recombination, as shown in the reaction:
Oils treated at 250°C for 2 hours exhibit a 300% increase in viscosity, ideal for impasto techniques but prone to cracking over time.
Water Washing
Washing oil with water removes hydrophilic impurities, reducing acidity from 2.5 mg KOH/g to 0.8 mg KOH/g and improving clarity. Washed oils dry faster, making them suitable for glazing and layering in oil painting.
Lead-Based Driers
Adding lead(II) oxide (PbO) catalyzes oxidation, shortening drying time by 40%. However, toxicity concerns have phased out lead driers in favor of cobalt and manganese alternatives.
Impact of Preparation on Fatty Acid Composition
This compound’s functionality hinges on its high α-linolenic acid content (50–60%). Extraction and processing methods negligibly affect fatty acid profiles, as demonstrated by gas chromatography analyses.
Table 3: Fatty Acid Composition of this compound Across Methods
| Fatty Acid | Soxhlet (%) | Subcritical Propane (%) | Pressurized Ethanol (%) |
|---|---|---|---|
| α-Linolenic (ω-3) | 53.1 | 52.8 | 53.0 |
| Linoleic (ω-6) | 16.4 | 16.6 | 16.3 |
| Oleic (ω-9) | 19.2 | 19.0 | 19.4 |
Economic and Practical Considerations
Subcritical propane extraction, though moderate in yield, offers scalability and solvent recyclability, reducing long-term costs. For artists, traditional refinement balances cost and quality, yielding oil with optimal brushwork and archival stability. Industrial methods favor volume and consistency, often at the expense of sensory and mechanical properties .
Chemical Reactions Analysis
Types of Reactions: Linseed oil undergoes several chemical reactions, including oxidation, polymerization, and hydrolysis. The most significant reaction is autoxidation, where the oil reacts with oxygen in the air, leading to the formation of a solid film. This property makes this compound valuable as a drying oil in paints and varnishes .
Common Reagents and Conditions:
Oxidation: this compound oxidizes readily in the presence of oxygen, especially when exposed to light and heat.
Polymerization: The oil polymerizes upon exposure to air, forming a hard, protective film.
Hydrolysis: this compound can be hydrolyzed to produce glycerol and free fatty acids.
Major Products Formed:
Oxidation: Peroxides, aldehydes, and ketones.
Polymerization: Cross-linked polymer networks.
Hydrolysis: Glycerol and free fatty acids
Scientific Research Applications
Nutritional and Health Applications
Dietary Supplementation
Linseed oil is recognized for its high content of alpha-linolenic acid (ALA), an omega-3 fatty acid beneficial for cardiovascular health. A study demonstrated that supplementation with this compound significantly improved lipid profiles in older adults, reducing total cholesterol and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) cholesterol levels .
Anti-inflammatory Properties
Research indicates that this compound exhibits antiarthritic effects. In experimental models, dietary incorporation of this compound reduced joint swelling and inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 . These findings suggest its potential role in managing rheumatoid arthritis and other inflammatory disorders.
Antitumor Effects
Recent studies have shown that this compound enhances the antitumor activity of doxorubicin in treating Pliss lymphosarcoma in rats. The combination treatment demonstrated significant tumor growth inhibition compared to controls, indicating its potential as an adjunct therapy in cancer treatment .
Industrial Applications
Paints and Coatings
this compound is widely used as a drying agent in paints, varnishes, and coatings due to its ability to polymerize upon exposure to air. This property allows it to form a durable film that protects surfaces from moisture and wear . Boiled this compound, produced through controlled oxidation, has enhanced drying times and is used for timber treatment and wood preservation .
Textiles and Leather
In the textile industry, this compound serves as a binder and waterproofing agent. It is also employed in leather tanning processes, enhancing the durability and finish of leather products . Additionally, this compound is utilized in the production of linoleum flooring, which is considered a healthier alternative to vinyl due to its natural composition .
Pulp and Paper Processing
this compound finds applications in pulp and paper processing as a viscosity modifier and binder, contributing to the quality of paper products .
Case Studies
Mechanism of Action
Linseed oil exerts its effects primarily through its high content of alpha-linolenic acid. This omega-3 fatty acid is metabolized into eicosapentaenoic acid and docosahexaenoic acid, which are known to reduce inflammation and improve cardiovascular health. The oil’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Fatty Acid Profile and Stability
- Antioxidant Activity: this compound’s antioxidant capacity (81.5–97.1% DPPH inhibition) surpasses rapeseed oil due to its α-tocopherols and phenolic compounds .
- Applications : Rapeseed oil is preferred for cooking and food processing due to its stability and mild flavor, while this compound is used in coatings, animal feed, and nutraceuticals .
- Synergy : Blending this compound (25–50%) with rapeseed oil improves oxidative stability, making it suitable for functional foods .
This compound vs. Grape Seed Oil
- Health Benefits: Grape seed oil’s polyphenols support cardiovascular health, while this compound’s omega-3 fatty acids reduce inflammation .
- Blends : Equal-part blends (1:1) of linseed and grape seed oils optimize nutritional and oxidative properties for functional foods .
This compound vs. Sunflower Oil
| Parameter | This compound | Sunflower Oil |
|---|---|---|
| α-Linolenic Acid (C18:3) | 50–57% | <1% |
| Linoleic Acid (C18:2) | 15–22% | 60–70% |
| Stability | Low (prone to oxidation) | Moderate (lower than rapeseed) |
- Applications : Sunflower oil is widely used in frying and baking, whereas this compound’s instability limits its culinary use to specialized, cold-pressed forms .
This compound vs. Olive Oil
| Parameter | This compound | Olive Oil |
|---|---|---|
| Dominant Fatty Acid | α-Linolenic acid (C18:3) | Oleic acid (C18:1, ~73%) |
| Antioxidants | α-Tocopherols, phenolics | Phenolic compounds (e.g., oleuropein) |
| Health Focus | Omega-3 supplementation | Cardiovascular health |
- Oxidative Stability: Olive oil’s high monounsaturated fatty acid (MUFA) content ensures better stability than this compound .
Comparison of this compound Variants
- Industrial Use : Stand oil’s pre-polymerization reduces aging-induced degradation, making it ideal for durable varnishes .
Biological Activity
Linseed oil, derived from the seeds of the flax plant (Linum usitatissimum), has garnered attention for its diverse biological activities and health benefits. This article explores the key biological activities associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory, and wound healing properties. The findings are supported by various research studies and data tables summarizing key results.
Chemical Composition
This compound is particularly rich in polyunsaturated fatty acids, especially alpha-linolenic acid (ALA), which constitutes approximately 50-60% of its fatty acid profile. Other components include oleic acid and linoleic acid. The presence of bioactive compounds such as lignans, flavonoids, and phenolic acids also contributes to its health-promoting properties.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. A study evaluated the effectiveness of linseed extract against Staphylococcus aureus and Streptococcus agalactiae. The results indicated that linseed extract produced an inhibition zone of 35.67 mm against MRSA, outperforming ciprofloxacin in some tests, with a minimum inhibitory concentration (MIC) of 15.41 µg/mL .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| MRSA | 35.67 | 15.41 |
| Ciprofloxacin | 29.33 | 31.17 |
2. Antioxidant Activity
The antioxidant activity of this compound is notable, with an IC50 value of 20.8 µg/mL indicating strong free radical scavenging ability . This property is attributed to the presence of phenolic compounds such as chlorogenic acid and gallic acid.
3. Anti-inflammatory Effects
This compound has been shown to reduce inflammation by modulating the production of pro-inflammatory cytokines. ALA plays a crucial role in this process by inhibiting the metabolism of arachidonic acid, thereby decreasing the synthesis of inflammatory mediators . This anti-inflammatory effect is beneficial for conditions such as arthritis and cardiovascular diseases.
4. Wound Healing Properties
Research indicates that this compound enhances wound healing through improved fibroblast migration and proliferation at the wound site . In vitro studies demonstrated that ALA-rich this compound significantly promoted cellular activities essential for tissue repair.
Case Study: Wound Healing Efficacy
A clinical trial assessed the efficacy of an antiseptic cream containing this compound on patients with chronic wounds. The results showed a marked improvement in wound healing rates, with patients treated with this compound experiencing faster recovery compared to those receiving standard care .
Case Study: Antimicrobial Efficacy Against MRSA
In a controlled laboratory setting, linseed extract was tested against multidrug-resistant Staphylococcus aureus. The extract demonstrated potent bactericidal activity, highlighting its potential as a natural alternative to conventional antibiotics .
Q & A
Q. What interdisciplinary approaches enhance the ecological validity of this compound studies?
- Integration : Combine animal trials with lifecycle assessments (LCA) to evaluate environmental impacts (e.g., land use for flax cultivation). Partner with biochemists to explore oil stability under varying climatic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
